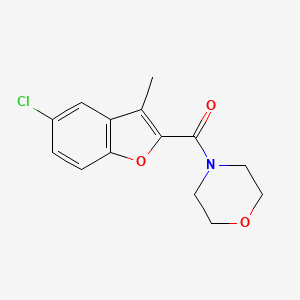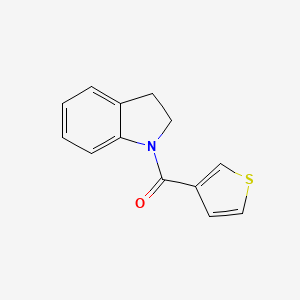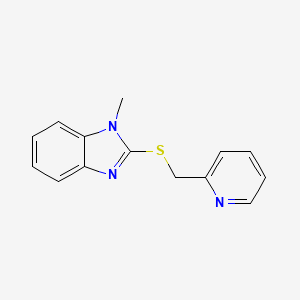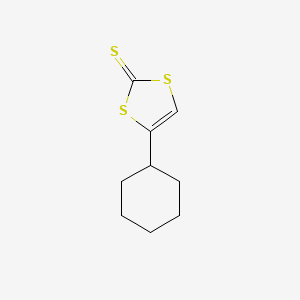
5-methyl-N-(3-methylphenyl)-1,2-oxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-N-(3-methylphenyl)-1,2-oxazole-3-carboxamide, also known as MOCA, is a synthetic compound that has been widely used in scientific research for its unique properties. MOCA is a heterocyclic organic compound that contains an oxazole ring and a carboxamide group. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Mechanism of Action
5-methyl-N-(3-methylphenyl)-1,2-oxazole-3-carboxamide has been found to inhibit the activity of certain enzymes, including fatty acid synthase and acyl-CoA:cholesterol acyltransferase. These enzymes play a crucial role in lipid metabolism, and their inhibition by 5-methyl-N-(3-methylphenyl)-1,2-oxazole-3-carboxamide can lead to a decrease in lipid synthesis and accumulation. 5-methyl-N-(3-methylphenyl)-1,2-oxazole-3-carboxamide has also been found to induce apoptosis in cancer cells, making it a potential anticancer agent.
Biochemical and Physiological Effects
5-methyl-N-(3-methylphenyl)-1,2-oxazole-3-carboxamide has been shown to exhibit a variety of biochemical and physiological effects. It has been found to decrease the levels of triglycerides and cholesterol in the liver and blood of animals, indicating its potential use in treating metabolic disorders. 5-methyl-N-(3-methylphenyl)-1,2-oxazole-3-carboxamide has also been found to reduce inflammation and oxidative stress in animal models of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 5-methyl-N-(3-methylphenyl)-1,2-oxazole-3-carboxamide in lab experiments is its potent antibacterial and antifungal properties, which make it a useful tool for studying microbial infections. 5-methyl-N-(3-methylphenyl)-1,2-oxazole-3-carboxamide's ability to inhibit certain enzymes also makes it a valuable tool for studying lipid metabolism and its role in various diseases. However, one limitation of using 5-methyl-N-(3-methylphenyl)-1,2-oxazole-3-carboxamide is its potential toxicity, which must be carefully monitored in lab experiments.
Future Directions
There are several future directions for 5-methyl-N-(3-methylphenyl)-1,2-oxazole-3-carboxamide research. One potential application is its use as an anticancer agent, as it has been found to induce apoptosis in cancer cells. Additionally, 5-methyl-N-(3-methylphenyl)-1,2-oxazole-3-carboxamide's antibacterial and antifungal properties make it a promising candidate for developing new antibiotics. Further research is needed to fully understand 5-methyl-N-(3-methylphenyl)-1,2-oxazole-3-carboxamide's mechanism of action and potential therapeutic applications.
Synthesis Methods
5-methyl-N-(3-methylphenyl)-1,2-oxazole-3-carboxamide can be synthesized using different methods, including the reaction of 3-methylphenyl isocyanate with 5-methyl oxazole-2-carboxylic acid, which yields 5-methyl-N-(3-methylphenyl)-1,2-oxazole-3-carboxamide as a white crystalline solid. Other methods involve the use of different reagents and solvents to achieve the desired product.
Scientific Research Applications
5-methyl-N-(3-methylphenyl)-1,2-oxazole-3-carboxamide has been used in scientific research for a variety of applications, including its use as a fluorescent probe for detecting protein-ligand interactions. It has also been used as a building block in the synthesis of other biologically active compounds. 5-methyl-N-(3-methylphenyl)-1,2-oxazole-3-carboxamide has been found to exhibit potent antibacterial and antifungal properties, making it a promising candidate for developing new antibiotics.
properties
IUPAC Name |
5-methyl-N-(3-methylphenyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-8-4-3-5-10(6-8)13-12(15)11-7-9(2)16-14-11/h3-7H,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGUFULTUWSXUDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=NOC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-(3-methylphenyl)-1,2-oxazole-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(2-chlorophenyl)ethyl]-2-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B7461577.png)
![N-[2-(4-methylpiperazin-1-yl)phenyl]cyclopropanecarboxamide](/img/structure/B7461585.png)


![N-[1-(1H-benzimidazol-2-yl)ethyl]-5-methoxy-2,3-dihydro-1,4-benzodioxine-7-carboxamide](/img/structure/B7461622.png)


![5,9-Dithia-1,7-diazatricyclo[6.3.0.02,6]undeca-2(6),3,7,10-tetraen-4-yl(pyrrolidin-1-yl)methanone](/img/structure/B7461644.png)

![6-cyclopropyl-3-methyl-N-(pyridin-4-ylmethyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7461661.png)
![Methyl 2-[(2-methylsulfanylacetyl)amino]benzoate](/img/structure/B7461665.png)

